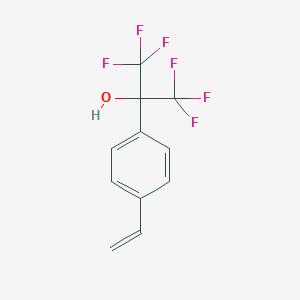

1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol

Overview

Description

1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol (CAS 122056-08-0) is a fluorinated secondary alcohol characterized by a hexafluoroisopropanol (HFIP) core substituted with a 4-vinylphenyl group. Its structure combines the high electronegativity and lipophobicity of fluorine atoms with the aromatic and polymerizable vinyl group . This compound is synthesized via reactions involving hexafluoroacetone and vinylbenzene derivatives, as demonstrated in the preparation of EETTB (1-ethenyl-4-[1-(ethoxymethoxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-benzene), where it serves as a precursor . Its applications span polymer chemistry, particularly in block copolymer synthesis, where the vinyl group enables crosslinking or further functionalization .

Preparation Methods

Catalytic Hydrogenation of 4-Ethynyl-α,α-bis(trifluoromethyl)benzenemethanol

The most well-documented method for synthesizing 1,1,1,3,3,3-hexafluoro-2-(4-vinylphenyl)propan-2-ol involves the catalytic hydrogenation of an ethynyl precursor. This approach, described in detail by ChemicalBook, proceeds via selective hydrogenation of the alkyne moiety to a vinyl group .

Reaction Conditions and Procedure

A three-necked flask equipped with a stirrer is charged with 0.5 g of Lindlar catalyst (Pd-CaCO₃) and 2.5 g of triphenylphosphine (PPh₃) . To this, 350 mL of methanol containing 50 g (0.19 mol) of 4-ethynyl-α,α-bis(trifluoromethyl)benzenemethanol is added. Hydrogen gas is introduced under continuous stirring at room temperature (20°C). After completion, the catalyst is removed by filtration, and the filtrate is concentrated via evaporation followed by vacuum distillation to isolate the product .

Yield and Characterization

This method achieves an 86% yield (43.1 g) of the target compound. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

-

¹H-NMR (CDCl₃): δ 3.44 (1H, s), 5.33 (1H, d, J = 10.8 Hz), 5.81 (1H, d, J = 17.6 Hz), 6.72 (1H, dd, J = 17.6, 10.8 Hz), 7.46 (2H, d, J = 8.0 Hz), 7.68 (2H, d, J = 8.4 Hz) .

Key Parameters

-

Catalyst: Lindlar catalyst ensures selective hydrogenation of the alkyne to a cis-alkene.

-

Solvent: Methanol facilitates proton transfer and stabilizes intermediates.

-

Additive: Triphenylphosphine prevents over-reduction to the alkane .

Comparative Analysis of Synthetic Methods

Advantages and Limitations

-

Catalytic Hydrogenation: Higher yield and simpler purification make this method industrially favorable. However, the ethynyl precursor must be synthesized separately.

-

Grignard Reaction: Directly introduces the vinyl group but faces challenges in reagent preparation and side reactions .

Mechanistic Insights

Hydrogenation Pathway

The Lindlar catalyst selectively adsorbs hydrogen on palladium, facilitating syn-addition to the alkyne. Triphenylphosphine moderates catalyst activity, preventing over-reduction. The resulting vinyl group retains stereochemical integrity, critical for subsequent applications .

Grignard Addition

Hexafluoroacetone’s electrophilic carbonyl carbon reacts with the Grignard nucleophile, forming a tetrahedral intermediate. Acidic workup protonates the alkoxide, yielding the tertiary alcohol. The electron-withdrawing CF₃ groups enhance carbonyl electrophilicity, accelerating the reaction .

Purification and Characterization

Distillation

Vacuum distillation (boiling point: 74–75°C at 3 mmHg ) effectively separates the product from unreacted starting materials and by-products .

Spectroscopic Confirmation

-

¹⁹F NMR: Peaks at δ −70 to −80 ppm confirm CF₃ groups.

-

IR Spectroscopy: O–H stretch at ~3400 cm⁻¹ and C–F stretches at 1100–1300 cm⁻¹ .

Industrial Scalability Considerations

The catalytic hydrogenation method is better suited for large-scale production due to its robust yield and straightforward protocol. Continuous-flow reactors could further enhance efficiency by minimizing catalyst deactivation. In contrast, the Grignard method’s sensitivity to moisture and temperature limits its scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.

Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.

Major Products

Oxidation: Formation of 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-one.

Reduction: Formation of 2-(4-Ethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol.

Substitution: Formation of 4-nitro-2-(4-ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol or 4-bromo-2-(4-ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol.

Scientific Research Applications

Applications

1. Polymerization Initiator

p-HFIP-Styrene serves as an effective initiator for the polymerization of various copolymers. Its unique structure allows it to facilitate radical polymerization processes effectively. This property has been leveraged in the production of high-performance polymers with enhanced thermal and chemical stability .

2. Bifunctional Styrene Monomer

As a bifunctional styrene monomer, p-HFIP-Styrene is utilized in organic synthesis. It can participate in cross-linking reactions that are essential for creating durable polymer networks. This application is particularly relevant in the development of advanced materials used in coatings and adhesives .

3. Photoresist Monomer

In the field of electronics, p-HFIP-Styrene is employed as a photoresist monomer. Its fluorinated structure contributes to the photolithography processes used in semiconductor manufacturing. The compound's stability under UV light exposure makes it suitable for high-resolution patterning required in microelectronics .

Case Study 1: Polymer Development

A study conducted by researchers at a leading polymer chemistry lab demonstrated the effectiveness of p-HFIP-Styrene as an initiator for living radical polymerization. The resulting polymers exhibited superior mechanical properties compared to those synthesized using traditional initiators. The research highlighted the compound's ability to control molecular weight and polydispersity index effectively .

Case Study 2: Electronics Application

In a project aimed at developing next-generation electronic devices, p-HFIP-Styrene was incorporated into a photoresist formulation. The study found that devices fabricated using this formulation showed improved resolution and feature fidelity during photolithography processes. This advancement could lead to enhanced performance in microprocessors and memory devices .

Mechanism of Action

The mechanism of action of 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol and Structurally Related Compounds

Structural and Functional Differences

Substituent Effects :

- The vinyl group in this compound enables polymerization or conjugation reactions, making it critical in photoresist and block copolymer applications . In contrast, HFIP lacks functional groups for covalent bonding, limiting its use to solvent or H-bonding roles .

- BPAF replaces the vinyl group with hydroxyphenyl moieties, increasing hydrophilicity (pKa = 9.2) and enabling endocrine-disrupting activity .

Solvent Behavior: HFIP exhibits a "booster effect" due to cooperative H-bonding in aggregates, enhancing its ability to activate oxidants or stabilize proteins . The vinylphenyl derivative’s bulky aromatic group likely disrupts such aggregation, reducing H-bond donor capacity compared to HFIP .

Mechanical Properties in Polymers :

- HFIP improves the mechanical strength of electrospun natural polymers (e.g., chitosan/silk fibroin) by accelerating chemical crosslinking . The vinylphenyl analog may offer similar benefits but with added tunability through vinyl reactivity .

Industrial and Research Relevance

- Photoresist Industry : The vinylphenyl derivative is used in advanced photoresist formulations (e.g., FluoroTech’s 4-HFA-ST) due to its UV sensitivity and fluorine-enhanced etch resistance .

- Material Science: Its role in POSS-containing block copolymers highlights its utility in creating nanostructured materials with controlled orientation .

Biological Activity

1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol (CAS Number: 2386-82-5) is a fluorinated alcohol with unique chemical properties that have garnered interest in various fields, including medicinal chemistry and materials science. Its molecular formula is C11H8F6O, and it has a molecular weight of 270.17 g/mol. This compound exhibits significant biological activity that can be leveraged for therapeutic applications.

The compound features a hexafluoroisopropanol structure with a vinylphenyl group, which contributes to its reactivity and potential biological interactions. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development.

Antitumor Activity

Research has demonstrated that derivatives of fluorinated alcohols can exhibit antitumor properties. For instance, studies involving similar fluorinated compounds have shown inhibition of cell proliferation in various cancer cell lines. The biological activity of this compound has not been extensively documented; however, its structural analogs have indicated potential for antineoplastic activity.

Table 1: Summary of Antitumor Activity in Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Quinoxaline Derivative | A431 (human epidermoid carcinoma) | 0.29 - 0.90 | Topoisomerase II inhibition |

| Pyrroloquinoxaline | HepG2 (liver cancer) | 0.51 | DNA intercalation |

Cytotoxicity

The cytotoxic effects of this compound are influenced by its ability to interact with cellular membranes and proteins due to its hydrophobic nature. Preliminary studies on similar compounds indicate that they may induce apoptosis in cancer cells through oxidative stress pathways.

Case Studies

A limited number of case studies directly involving this compound have been published; however, insights can be drawn from related research:

- Study on Fluorinated Alcohols : A study examined the effects of various fluorinated alcohols on cell viability in cancer models. The findings suggested that these compounds could selectively induce cytotoxicity in tumor cells while sparing normal cells.

- Molecular Dynamics Simulations : Simulations involving the interaction of hexafluoroisopropanol with peptides revealed potential stabilizing effects on protein structures in aqueous environments. This suggests that the compound may play a role in modulating protein interactions within biological systems.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Membrane Disruption : The hydrophobic nature may allow it to integrate into lipid membranes, disrupting cellular integrity.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in cancer metabolism and proliferation.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol, and how do they influence its utility in academic research?

- Answer : The compound’s fluorinated structure confers unique properties:

- Hydrogen bonding : It acts as a strong hydrogen bond donor (1 H-bond donor) but a poor acceptor due to electron-withdrawing trifluoromethyl groups, making it effective in stabilizing polar intermediates .

- Solvent properties : High dielectric constant (~17) and low nucleophilicity enhance its use in selective reactions and polymer dissolution (e.g., electrospinning of polylactide-protein blends) .

- Physical data : Density (1.596 g/mL at 25°C), boiling point (59°C), and water solubility (1000 g/L at 25°C) are critical for reaction setup and purification .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer : Key precautions include:

- Storage : Seal containers to avoid moisture and store at room temperature .

- Hazard mitigation : Use fume hoods, gloves, and goggles due to its corrosive (R34) and harmful inhalation (R20/22) risks .

- Emergency response : Neutralize spills with inert absorbents and rinse exposed skin with water for 15 minutes .

Advanced Research Questions

Q. How can researchers leverage its solvent properties to optimize polymer-protein electrospinning for tissue engineering?

- Methodology :

Solution preparation : Dissolve polylactide (PLA) and bovine serum albumin (BSA) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) at varying ratios (e.g., 70:30 PLA:BSA) to study miscibility .

Electrospinning parameters : Adjust voltage (15–25 kV) and flow rate (0.5–2 mL/h) to achieve uniform fiber morphology.

Characterization : Use SEM for fiber analysis and FTIR to confirm protein stability post-spinning.

- Rationale : HFIP’s high volatility and polarity enable rapid solvent evaporation, critical for fiber formation without protein denaturation .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Approach :

- GC derivatization : Employ HFIP as a derivatizing agent to enhance volatility of polar analytes, paired with MS detection for structural elucidation .

- NMR spectroscopy : Use NMR to track fluorinated groups and confirm substitution patterns .

- X-ray crystallography : Resolve crystal structures of derivatives (e.g., boronate esters) to study steric effects from the vinylphenyl group .

Q. How does the compound’s fluorinated structure impact its hydrogen-bonding capacity and solvent selectivity in catalytic reactions?

- Analysis :

- The electron-withdrawing trifluoromethyl groups reduce H-bond acceptor ability, making HFIP a poor solvent for stabilizing ionic intermediates but effective in promoting cationic or radical pathways .

- Case study : In sGC stimulator synthesis (e.g., IW-1973), HFIP stabilizes intermediates during coupling reactions involving fluorinated pyrimidines .

- Experimental validation : Compare reaction yields in HFIP vs. conventional solvents (e.g., DCM) to assess selectivity for fluorophilic substrates.

Q. Contradictions and Resolution

Properties

IUPAC Name |

2-(4-ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F6O/c1-2-7-3-5-8(6-4-7)9(18,10(12,13)14)11(15,16)17/h2-6,18H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDPTOIUYREFCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

116352-29-5 | |

| Record name | Benzenemethanol, 4-ethenyl-α,α-bis(trifluoromethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116352-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00382050 | |

| Record name | 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122056-08-0 | |

| Record name | 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.